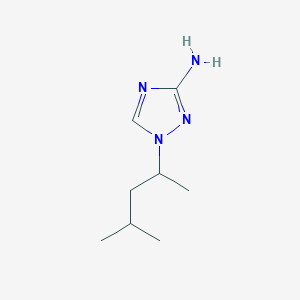

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-(4-methylpentan-2-yl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11) |

InChI Key |

LXBRWNQJCZMMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Using Formamide and Ketazine Intermediates

One effective method involves the cyclocondensation reaction between formamide and ketazine derivatives under controlled heating and stirring conditions in a sealed reactor. The ketazine intermediate, derived from the corresponding ketone (e.g., 4-methylpentan-2-one) and hydrazine hydrate, reacts with formamide to form the 1,2,4-triazole ring system.

-

- Addition of formic acid esters (e.g., methyl formate), hydrazine hydrate (85%), and ammonium salts (chloride, sulfate, or hydrogen carbonate) into a high-pressure reactor.

- Gradual heating to 120–130°C under sealed stirring for 1–2 hours.

- Controlled cooling and venting to remove byproduct alcohols (e.g., methanol) by distillation.

- Subsequent reflux with ethanol to crystallize the triazole product.

Yields: Typically high, with hydrazine hydrate recovery rates of 84–90% and product yields around 40–50% depending on scale and exact conditions.

Advantages: This method offers a simple overall process with low energy consumption and minimal waste discharge, making it industrially attractive.

Hydrazinolysis and Microwave-Assisted Cyclization

Another approach involves preparing hydrazide intermediates from esters, followed by treatment with carbon disulfide and potassium hydroxide to yield thio-substituted intermediates. These intermediates are then subjected to microwave irradiation with hydrazine hydrate in isopropyl alcohol to afford 1,2,4-triazole derivatives with amino substitution.

-

- Hydrazinolysis of ester precursors under microwave irradiation (3 minutes) to form hydrazides quantitatively.

- Reaction of hydrazides with carbon disulfide and KOH under microwave conditions to form 1,3,4-oxadiazol-2-thiol intermediates.

- Further microwave irradiation with hydrazine hydrate to cyclize into 1,2,4-triazol-3-amine derivatives with high yields (95–98%).

Benefits: Microwave-assisted synthesis significantly reduces reaction times and improves yields and product purity.

Alkylation of 1,2,4-Triazole Amines

The alkyl substituent (4-methylpentan-2-yl) can be introduced by alkylation of the triazole amine using appropriate alkyl halides under basic conditions.

-

- Reaction of 1H-1,2,4-triazol-3-amine with 4-methylpentan-2-yl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF).

- Stirring at elevated temperature (50–80°C) for several hours.

- Purification by recrystallization or chromatography to isolate the alkylated product.

-

- Control of reaction stoichiometry and temperature is critical to avoid over-alkylation or side reactions.

- The choice of base and solvent influences yield and selectivity.

Summary Table of Preparation Methods

| Method | Key Reactants & Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation (Formamide + Ketazine) | Methyl formate, hydrazine hydrate, ammonium salt, sealed reactor, 120–130°C | 1–2 hours | 40–50 | High yield, low energy, scalable | Requires high-pressure equipment |

| Microwave-Assisted Cyclization | Hydrazides, CS2, KOH, hydrazine hydrate, microwave irradiation | 3–5 minutes per step | 95–98 | Rapid, high purity and yield | Requires microwave reactor |

| Alkylation of 1,2,4-triazol-3-amine | 4-Methylpentan-2-yl halide, base (K2CO3), DMF, 50–80°C | Several hours | 60–80 | Direct alkylation, straightforward | Possible side reactions |

Research Findings and Notes

The cyclocondensation method benefits from the use of ammonium salts which facilitate the formation of formamide in situ, improving reaction rates and yields. The byproduct alcohols (methanol, butanol) are efficiently removed by distillation, enhancing product purity and environmental compliance.

Microwave-assisted methods significantly shorten reaction times compared to conventional heating, and the closed-vessel microwave conditions improve yields by minimizing side reactions and decomposition.

Alkylation reactions require careful optimization to ensure selective mono-alkylation at the N1 position of the triazole ring without affecting the amino group at the 3-position.

The choice of solvent and base strongly influences the reaction outcome; polar aprotic solvents and mild bases are preferred to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties :

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine exhibit significant activity against a range of pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .

Agricultural Applications :

The compound shows promise as an agricultural fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The specific structure of this compound may enhance its efficacy against certain fungal strains compared to traditional fungicides .

Potential Uses in Industry

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives, including those structurally similar to this compound. The results showed that these compounds effectively inhibited the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This highlights their potential as alternatives to conventional antibiotics .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing triazole derivatives were tested against common crop pathogens. Results indicated that these formulations significantly reduced disease incidence and increased crop yield compared to untreated controls. This suggests that this compound could be developed into a commercial fungicide .

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, highlighting substituent effects on properties and applications:

Research Findings and Substituent Effects

Alkyl vs. Aryl Substituents

- Alkyl Derivatives : The target compound and its alkyl analogs (e.g., 1-(2-ethylhexyl)) exhibit higher lipophilicity, improving penetration across biological membranes. However, bulky alkyl chains may reduce binding affinity to specific targets compared to aryl groups .

- Aryl Derivatives : Fluorinated or chlorinated benzyl groups (e.g., 1-[(2-fluorophenyl)methyl]) enhance metabolic stability and electron-withdrawing effects, critical for receptor antagonism (e.g., P2X7 antagonists) .

Nitrogen-Rich Derivatives

- The tetrazole-substituted analog (5-(1H-tetrazol-1-yl)) has applications in energetic materials due to its high nitrogen content (82.9%), which promotes gas generation upon decomposition .

Metal Complexation

- Triazol-3-amine derivatives with aromatic substituents (e.g., 3-chlorobenzylidene) form stable metal complexes (e.g., Mn(II)), demonstrating anticancer activity via ROS-mediated apoptosis .

Agrochemical Potential

- Unlike amitrole, the target compound’s alkyl chain reduces phytotoxicity, suggesting utility as a selective herbicide or fungicide. Its structural similarity to amitrole (a known herbicide) warrants further investigation .

Biological Activity

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, also known by its CAS number 1862974-49-9, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.

- Molecular Formula : C₈H₁₆N₄

- Molecular Weight : 168.24 g/mol

- CAS Number : 1862974-49-9

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole compounds against cancer cell lines, showcasing their ability to inhibit tumor growth and induce apoptosis. The structure of this compound suggests it may possess similar properties due to the presence of the triazole ring which is known to interact with biological targets effectively .

Anti-inflammatory Effects

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also have potential in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well documented. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains remains to be fully elucidated but is anticipated based on structural similarities to other active triazole derivatives .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of various triazole derivatives including those similar to this compound, compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of triazole derivatives showed that these compounds could significantly reduce inflammation markers in macrophages activated by lipopolysaccharide (LPS). The findings suggest that this compound may similarly modulate inflammatory responses through similar mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving alkyl orthoesters (e.g., triethyl orthoformate, TEOF) and sodium azide, as demonstrated in triazol-3-amine derivatives. For example, TEOF reacts with amines and sodium azide under reflux in polar solvents (e.g., 2-methoxyethanol) to yield triazole cores, which can be functionalized with substituents like 4-methylpentan-2-yl groups via nucleophilic substitution or condensation . Optimization involves adjusting temperature (100–120°C), solvent polarity, and stoichiometric ratios to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration and regiochemistry. For example, the 4-methylpentan-2-yl group’s methyl signals appear as distinct triplets in ¹H NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves tautomeric forms and spatial arrangements. Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are critical for verifying molecular packing .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the key protocols for storage and safe handling of this compound?

- Methodological Answer : Store at 4°C in airtight, light-protected containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term stability. Waste must be segregated and treated by certified biohazard disposal services due to potential toxicity, as recommended for triazol-3-amine derivatives .

Advanced Research Questions

Q. How does the 4-methylpentan-2-yl substituent influence bioactivity compared to other triazol-3-amine derivatives?

- Methodological Answer : The branched alkyl chain enhances lipophilicity, potentially improving membrane permeability in drug candidates. Comparative studies involve synthesizing analogs (e.g., phenyl, thiophenyl substituents) and testing in biochemical assays (e.g., enzyme inhibition). For example, triazol-3-amines with bulky substituents show higher affinity for cytochrome P450 enzymes . Structure-activity relationship (SAR) models quantify substituent effects on IC₅₀ values.

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., fungal CYP51 or human thyroid peroxidase) using crystal structures from the PDB.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, identifying key residues for interaction .

Q. How can structural tautomerism in triazol-3-amines lead to data discrepancies in crystallographic studies?

- Methodological Answer : Tautomeric equilibria (e.g., 1H vs. 4H triazole forms) result in mixed crystal populations. For example, X-ray studies of 3-phenyl-1H-1,2,4-triazol-5-amine revealed co-crystallized tautomers with distinct dihedral angles . Mitigation strategies include low-temperature crystallography and DFT-based energy calculations to identify dominant tautomers.

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., fixed pH, temperature) to control variables.

- Purity Validation : High-performance liquid chromatography (HPLC) ensures compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

- Synergistic Studies : Test combinatorial effects (e.g., with adjuvants) to explain enhanced or suppressed activity in specific contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.